molecular formula C19H14ClFN2S2 B2438873 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-94-5

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

Cat. No. B2438873
CAS RN: 478246-94-5
M. Wt: 388.9
InChI Key: FSUCEVPADWWQBM-UHFFFAOYSA-N
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Description

The compound “2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” is a chemical compound with a molecular weight of 477.41 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The linear formula for this compound is C22H15Cl2FN2OS2 . The molecular structure analysis of this compound would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources retrieved.

Scientific Research Applications

Antitumor and Antibacterial Potential

2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related to the compound , have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds exhibit promising antitumor and antibacterial properties. Notably, certain analogues with specific substituents showed enhanced potency against human TS compared to other established compounds. This suggests their potential as effective agents in cancer treatment and bacterial infection control (Gangjee et al., 1996); (Gangjee et al., 1997).

Crystal Structure and Cytotoxicity Analysis

Research focusing on the crystal structure and cytotoxic activity of 4-thiopyrimidine derivatives, closely related to the compound of interest, reveals insight into their molecular structures and behavior. These studies are crucial in understanding the compounds' interactions at the molecular level, which is essential for developing effective chemotherapeutic agents. Some derivatives demonstrated selective cytotoxicity towards cancer cell lines, indicating their potential in cancer therapy (Stolarczyk et al., 2018).

Antitumor Activity in Novel Derivatives

New derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These studies are significant as they contribute to the development of new chemotherapeutic agents. The findings indicate that several newly synthesized compounds displayed potent anticancer activity, comparable to established chemotherapy drugs, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Spectroscopic Investigation and Biological Activity

Studies on similar pyrimidine derivatives using spectroscopic techniques such as FT-IR and FT-Raman have been conducted. These investigations help in understanding the molecular structure and potential biological activities of these compounds. For instance, the spectroscopic analysis can predict the nonlinear optical behavior, which is crucial for pharmaceutical applications (Alzoman et al., 2015).

Synthesis and Antiproliferative Activity

Research on the synthesis of related thieno[3,2-d]pyrimidine compounds and their antiproliferative activity against various cancer cell lines adds to the understanding of the therapeutic potential of such compounds. These studies are crucial for the development of new antitumor agents (Liu et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources retrieved. Pyrimidine derivatives are often used in medicinal chemistry and can have various mechanisms of action depending on their specific structure and the biological targets they interact with .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the sources retrieved, chemicals of this nature should always be handled with appropriate safety precautions. For example, a similar compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2S2/c1-11-5-6-17-13(7-11)18-12(9-24-17)8-22-19(23-18)25-10-14-15(20)3-2-4-16(14)21/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUCEVPADWWQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

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